molecular formula C19H20N6O2 B10998943 3-methyl-6-(propan-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3-methyl-6-(propan-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10998943
M. Wt: 364.4 g/mol
InChI Key: MOULTICPVSLYQU-UHFFFAOYSA-N
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Description

3-methyl-6-(propan-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound featuring multiple heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-(propan-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions

    Formation of the Oxazolo[5,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions, often using reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

    Introduction of the Triazolo[4,3-a]pyridine Moiety: This is achieved through a cyclization reaction involving hydrazine derivatives and pyridine carboxylic acids.

    Final Coupling Reaction: The final step involves coupling the intermediate compounds using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and isopropyl groups, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The heterocyclic rings can undergo electrophilic and nucleophilic substitution reactions, facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: Halogens (e.g., Br₂) or nucleophiles (e.g., NH₃) under controlled conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development.

Medicine

In medicine, 3-methyl-6-(propan-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide is investigated for its therapeutic potential, particularly in the treatment of cancer and infectious diseases.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The heterocyclic rings allow for strong binding interactions, which can inhibit or activate biological pathways. For example, it may inhibit a key enzyme in a metabolic pathway, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-6-(propan-2-yl)-N-[2-(pyridin-3-yl)ethyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
  • 3-methyl-6-(propan-2-yl)-N-[2-(quinolin-3-yl)ethyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Uniqueness

Compared to similar compounds, 3-methyl-6-(propan-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to the presence of the triazolo[4,3-a]pyridine moiety. This structure enhances its binding affinity and specificity for certain biological targets, making it a more potent and selective compound in various applications.

Properties

Molecular Formula

C19H20N6O2

Molecular Weight

364.4 g/mol

IUPAC Name

3-methyl-6-propan-2-yl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H20N6O2/c1-11(2)14-10-13(17-12(3)24-27-19(17)21-14)18(26)20-8-7-16-23-22-15-6-4-5-9-25(15)16/h4-6,9-11H,7-8H2,1-3H3,(H,20,26)

InChI Key

MOULTICPVSLYQU-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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